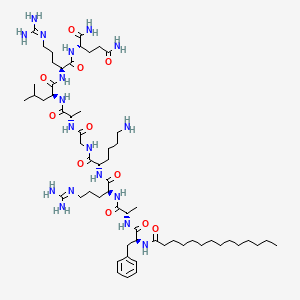

PKC 20-28,myristoylated

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C60H106N18O11 |

|---|---|

Poids moléculaire |

1255.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C60H106N18O11/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(80)73-47(36-41-24-17-16-18-25-41)57(88)72-40(5)53(84)75-44(27-22-33-68-59(64)65)56(87)76-43(26-20-21-32-61)54(85)70-37-50(81)71-39(4)52(83)78-46(35-38(2)3)58(89)77-45(28-23-34-69-60(66)67)55(86)74-42(51(63)82)30-31-48(62)79/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,79)(H2,63,82)(H,70,85)(H,71,81)(H,72,88)(H,73,80)(H,74,86)(H,75,84)(H,76,87)(H,77,89)(H,78,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1 |

Clé InChI |

STESQPYMAYAROZ-YWLUFSBHSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |

SMILES canonique |

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function and Application of Myristoylated PKC Pseudosubstrates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The myristoylated Protein Kinase C (PKC) pseudosubstrate is a potent and cell-permeable inhibitory peptide that serves as an invaluable tool in the study of PKC-mediated signaling pathways. Its unique design, featuring a myristoyl group for enhanced membrane translocation and a sequence mimicking the endogenous pseudosubstrate region of PKC, allows for the specific and effective inhibition of PKC activity within intact cells. This technical guide provides a comprehensive overview of the function, mechanism of action, and practical applications of myristoylated PKC pseudosubstrates, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows. This document is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this inhibitor in their studies of PKC signaling and for the identification of novel therapeutic targets.

Core Concepts: Understanding the Myristoylated PKC Pseudosubstrate

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The activity of PKC is tightly regulated, in part, by an N-terminal pseudosubstrate domain. This domain possesses a sequence of amino acids that resembles a true PKC substrate but lacks the phosphorylatable serine or threonine residue. In its inactive state, the pseudosubstrate domain occupies the catalytic site of the enzyme, preventing the binding and phosphorylation of genuine substrates.

Synthetic peptides corresponding to these pseudosubstrate domains have been developed as specific inhibitors of PKC. However, their utility in living cells is limited by their poor membrane permeability. To overcome this limitation, a myristoyl group, a saturated 14-carbon fatty acid, is covalently attached to the N-terminus of the pseudosubstrate peptide. This lipid modification significantly enhances the peptide's hydrophobicity, facilitating its passive diffusion across the plasma membrane and allowing it to accumulate intracellularly where it can effectively inhibit PKC activity.[1][2]

The myristoylated PKC pseudosubstrate, therefore, functions as a competitive inhibitor, binding to the substrate-binding cavity of PKC and preventing the phosphorylation of its downstream targets. Different pseudosubstrate peptide sequences exhibit varying degrees of selectivity for the different PKC isozymes, which are broadly classified into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC).

Quantitative Data: Inhibitory Potency Against PKC Isozymes

The efficacy of a myristoylated PKC pseudosubstrate is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific PKC isozyme by 50%. While comprehensive IC50 data for a wide range of myristoylated pseudosubstrates against all PKC isozymes is not extensively compiled in a single source, the available literature indicates isoform-preferential inhibition. It is important to note that the selectivity of pseudosubstrate-derived peptides can be limited, and some inhibitors may interact with multiple PKC isoforms. For instance, the widely used PKCζ pseudosubstrate inhibitor, myristoylated (also known as ZIP), has been shown to interact with conventional and novel PKC isoforms in addition to its primary target.[3]

| Inhibitor Name | Target PKC Isozyme(s) | Reported IC50 / Inhibitory Concentration | Reference |

| Myristoylated PKC(19-31) | General PKC | Half-maximal inhibition of phorbol (B1677699) ester-induced effects at 8-20 µM in intact cells. | [4] |

| Myristoylated PKCζ Pseudosubstrate (ZIP) | PKMζ (atypical) | 1 - 2.5 µM for reversal of late-phase LTP. | |

| Myristoylated Alanine-Rich C Kinase Substrate (MARCKS)-related peptide | General PKC | IC50 of 100-200 nM for in vitro inhibition of PKC phosphorylation of histone. | [2] |

Note: The IC50 values can vary depending on the experimental conditions, including the specific assay used, the concentration of ATP, and the substrate.

Signaling Pathways and Experimental Workflows

Myristoylated PKC pseudosubstrates are instrumental in dissecting the role of PKC in various signaling cascades. Below are diagrams illustrating a generic PKC signaling pathway and a typical experimental workflow for studying PKC inhibition.

PKC Signaling Pathway and Inhibition

Experimental Workflow for Assessing PKC Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments utilizing myristoylated PKC pseudosubstrates.

In Vitro PKC Kinase Activity Assay (Colorimetric)

This protocol is adapted from a commercially available PKC kinase activity assay kit (e.g., Abcam ab139437) and can be modified for use with a myristoylated pseudosubstrate inhibitor.

Materials:

-

Purified active PKC isozyme

-

PKC substrate peptide (e.g., a peptide with a consensus PKC phosphorylation site) coated on a microplate

-

Myristoylated PKC pseudosubstrate inhibitor

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phosphospecific substrate antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Prepare Reagents: Dilute the active PKC enzyme, phosphospecific substrate antibody, and HRP-conjugated secondary antibody to their working concentrations in the appropriate dilution buffers. Prepare a stock solution of the myristoylated PKC pseudosubstrate inhibitor in a suitable solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations. Prepare the ATP solution.

-

Inhibitor Addition: To the wells of the PKC substrate-coated microplate, add the desired concentrations of the myristoylated PKC pseudosubstrate inhibitor. Include a vehicle control (solvent only).

-

Kinase Reaction: Add the diluted active PKC enzyme to each well. Initiate the kinase reaction by adding the ATP solution to all wells except for a "no ATP" control.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stopping the Reaction: Stop the reaction by washing the wells multiple times with Wash Buffer.

-

Antibody Incubation: Add the diluted phosphospecific substrate antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Wash the wells again with Wash Buffer.

-

Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.

-

Washing: Perform a final series of washes with Wash Buffer.

-

Signal Development: Add the TMB substrate to each well and incubate at room temperature until a sufficient color change is observed.

-

Stopping Signal Development: Stop the reaction by adding the Stop Solution.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for PKC Inhibition (Western Blotting)

This protocol outlines a general procedure to assess the inhibitory effect of a myristoylated PKC pseudosubstrate on the phosphorylation of a specific downstream target in cultured cells.

Materials:

-

Cultured cells expressing the PKC isozyme and substrate of interest

-

Myristoylated PKC pseudosubstrate inhibitor

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific for the phosphorylated form of the PKC substrate

-

Primary antibody for the total form of the PKC substrate (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting equipment and reagents (gels, transfer membranes, etc.)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture: Plate the cells at an appropriate density and allow them to adhere and grow overnight.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of the myristoylated PKC pseudosubstrate inhibitor for a specific duration (e.g., 1-2 hours). Include a vehicle control.

-

PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA at a final concentration of 100 nM) for a short period (e.g., 15-30 minutes) to induce the phosphorylation of PKC substrates. Include an unstimulated control.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).

-

Sample Preparation: Prepare the lysates for SDS-PAGE by adding sample buffer and boiling.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total substrate protein to serve as a loading control.

-

Data Analysis: Quantify the band intensities of the phosphorylated substrate and normalize them to the total substrate or a housekeeping protein. Compare the levels of phosphorylation in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

The myristoylated PKC pseudosubstrate is a powerful and versatile tool for the investigation of Protein Kinase C signaling. Its cell-permeable nature allows for the direct interrogation of PKC function in a physiological context, making it superior to non-myristoylated peptides for cellular studies. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively dissect the intricate roles of PKC in health and disease, paving the way for the development of novel therapeutic strategies targeting this critical family of enzymes. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the validity of the experimental findings.

References

- 1. Interaction of a pseudosubstrate peptide of protein kinase C and its myristoylated form with lipid vesicles: only the myristoylated form translocates into the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C substrate and inhibitor characteristics of peptides derived from the myristoylated alanine-rich C kinase substrate (MARCKS) protein phosphorylation site domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Myristoylation in the Development and Efficacy of Protein Kinase C Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and immune responses. The diverse roles of PKC isoforms in human pathophysiology, particularly in cancer and inflammatory diseases, have made them attractive targets for therapeutic intervention. A significant challenge in developing PKC inhibitors has been achieving both high potency and cell permeability to effectively modulate their activity in vivo. This guide explores the critical role of myristoylation, a lipid modification, in overcoming these challenges, focusing on the design and function of myristoylated pseudosubstrate inhibitors of PKC.

Myristoylation is the covalent attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a protein. This lipid modification is crucial for mediating protein-protein and protein-membrane interactions, often directing proteins to specific subcellular compartments.[1] In the context of PKC signaling, myristoylation of key substrates, such as the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), is essential for their localization to the plasma membrane and their subsequent phosphorylation by PKC.[2] This guide will delve into the molecular mechanisms by which myristoylation enhances the inhibitory potential of PKC pseudosubstrate peptides and provide a comprehensive overview of the experimental methodologies used to investigate these interactions.

The Role of Myristoylation in PKC Signaling

PKC isoforms are activated by second messengers such as diacylglycerol (DAG) and calcium (Ca²⁺), which recruit them to the cell membrane.[3] The regulatory domain of PKC contains a pseudosubstrate sequence that mimics a substrate and binds to the active site, thereby maintaining the enzyme in an inactive state.[3] Upon activation, a conformational change releases the pseudosubstrate, allowing the kinase to phosphorylate its targets.

Myristoylation plays a pivotal role in this process by influencing the subcellular localization and interaction of PKC substrates. The MARCKS protein, a prominent PKC substrate, is a key example. Its N-terminal myristoylation anchors it to the plasma membrane, where it can be efficiently phosphorylated by activated PKC.[2] This phosphorylation event neutralizes the positive charge of the MARCKS effector domain, causing its translocation from the membrane to the cytosol, thereby regulating cellular processes like cytoskeletal organization and signal transduction.

Myristoylated Pseudosubstrate Inhibitors of PKC

The pseudosubstrate region of PKC has been a key target for the rational design of specific inhibitors. Synthetic peptides corresponding to this region can competitively bind to the active site of PKC and inhibit its activity. However, a major limitation of these peptide inhibitors is their poor cell permeability.[4]

N-myristoylation of these pseudosubstrate peptides has emerged as a highly effective strategy to overcome this limitation. The attached myristoyl group enhances the hydrophobicity of the peptide, facilitating its passive diffusion across the plasma membrane.[4][5] Furthermore, myristoylation significantly increases the inhibitory potency of these peptides.[6] This enhanced potency is attributed to the lipid anchor localizing the inhibitor to the membrane, where PKC is active, thereby increasing its effective concentration at the site of action.

Quantitative Analysis of Myristoylated vs. Non-myristoylated PKC Inhibitors

The following table summarizes the available quantitative data comparing the inhibitory potency of myristoylated and non-myristoylated pseudosubstrate inhibitors of PKC. While direct side-by-side comparisons in the same study are limited, the data consistently demonstrates the enhanced efficacy of myristoylated peptides.

| Inhibitor | Target | Myristoylated | IC50 / Ki | Cell-Based Assay | Reference |

| psiPKC (FARKGALRQ) | PKC | Yes | 8 µM (MARCKS phosphorylation) | Yes | [4][5] |

| psiPKC (FARKGALRQ) | PKC | Yes | 20 µM (PLD activation) | Yes | [4][5] |

| Pseudosubstrate Peptides (from PKCα, γ, δ, ε) | PKC | No | 25-100 µM (in vitro) | Yes | [6] |

| Pseudosubstrate Peptides (from PKCα, γ, δ, ε) | PKC | Yes | Significantly increased inhibitory activity (qualitative) | Yes | [6] |

| MARCKS-derived pseudosubstrate (all Ser to Ala) | PKC | No | IC50: 100-200 nM (in vitro) | No | [7] |

| MARCKS-derived pseudosubstrate (all Ser to Ala) | PKC catalytic fragment | No | Ki: 20 nM (in vitro) | No | [7] |

| KRTLR | PKC | Yes | Reported to have inhibitory activity | Yes | [6] |

Experimental Protocols

In Vitro PKC Inhibition Assay

This protocol outlines the determination of the IC50 value for a myristoylated pseudosubstrate inhibitor using a radiometric assay.

Materials:

-

Purified recombinant PKC isozyme

-

Myristoylated and non-myristoylated pseudosubstrate peptides

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the desired concentration range of the inhibitor peptide (myristoylated and non-myristoylated).

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Myristoylation Assay

This protocol describes a method to assess the incorporation of a myristoyl analog into cellular proteins.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Myristic acid, alkynyl analog (e.g., 14-pentadecynoic acid)

-

Control myristic acid

-

Lysis buffer (e.g., RIPA buffer)

-

Click chemistry reagents (e.g., azide-functionalized fluorescent dye, copper(I) catalyst, reducing agent)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Culture cells to the desired confluency.

-

Incubate the cells with the alkynyl myristic acid analog or control myristic acid for a defined period (e.g., 4-24 hours).

-

Harvest and lyse the cells.

-

Perform a click chemistry reaction by incubating the cell lysate with the azide-functionalized fluorescent dye and the click chemistry catalyst.

-

Separate the proteins by SDS-PAGE.

-

Visualize the myristoylated proteins using a fluorescence gel scanner. The intensity of the fluorescent signal corresponds to the level of myristoylation.

Signaling Pathways and Experimental Workflows

PKC Activation and MARCKS Signaling Pathway

The following diagram illustrates the signaling pathway leading to PKC activation and the subsequent phosphorylation and translocation of the myristoylated substrate MARCKS.

Caption: PKC activation by GPCR signaling leads to MARCKS phosphorylation and translocation.

Experimental Workflow for Evaluating Myristoylated PKC Inhibitors

This diagram outlines a typical experimental workflow for the preclinical evaluation of a novel myristoylated PKC inhibitor.

Caption: A typical workflow for the preclinical development of myristoylated PKC inhibitors.

Conclusion

Myristoylation represents a critical modification that significantly enhances the therapeutic potential of pseudosubstrate-based PKC inhibitors. By improving cell permeability and increasing local concentration at the site of action, this lipid modification converts potent in vitro inhibitors into effective cell-active agents. The in-depth understanding of the role of myristoylation in PKC signaling, coupled with robust experimental methodologies, will continue to drive the development of novel and more effective PKC-targeted therapies for a range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and exploit the power of myristoylation in modulating PKC activity.

References

- 1. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tandem reporter assay for myristoylated proteins post-translationally (TRAMPP) identifies novel substrates for post-translational myristoylation: PKCε, a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PKC Alpha and Beta Pseudosubstrate Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pseudosubstrate inhibitors targeting Protein Kinase C (PKC) alpha (PKCα) and beta (PKCβ), conventional members of the PKC family pivotal in a myriad of cellular signaling pathways. This document details their mechanism of action, inhibitory properties, and the experimental methodologies used for their characterization, serving as a vital resource for researchers in cellular biology and drug discovery.

Introduction to PKC Alpha and Beta

Protein Kinase C is a family of serine/threonine kinases that play crucial roles in regulating cellular processes including proliferation, differentiation, apoptosis, and immune responses. The conventional PKC isoforms, α and β (with βI and βII splice variants), are activated by calcium ions (Ca²⁺) and diacylglycerol (DAG). Dysregulation of PKCα and PKCβ has been implicated in various diseases, including cancer, cardiovascular disorders, and diabetic complications, making them attractive targets for therapeutic intervention.

A key regulatory feature of PKC isozymes is an N-terminal pseudosubstrate domain. This domain mimics a substrate peptide but lacks a phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate binds to the catalytic site, preventing substrate phosphorylation. Cellular signals that generate DAG and increase intracellular Ca²⁺ lead to a conformational change, displacing the pseudosubstrate and activating the enzyme. Pseudosubstrate inhibitors are synthetic peptides derived from this autoinhibitory sequence, designed to competitively inhibit PKC activity.

Mechanism of Pseudosubstrate Inhibition

Pseudosubstrate inhibitors function as competitive antagonists at the substrate-binding site of the PKC catalytic domain. By mimicking the endogenous pseudosubstrate, these peptides occupy the active site, thereby preventing the binding and phosphorylation of natural substrates. The affinity of these inhibitors for the kinase domain determines their potency. Modifications, such as N-terminal myristoylation, can enhance cell permeability and the inhibitory activity of these peptides.

Quantitative Data on Pseudosubstrate Inhibitors

The inhibitory potency of pseudosubstrate peptides against PKCα and PKCβ is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following tables summarize key quantitative data for representative pseudosubstrate inhibitors.

| Inhibitor | Amino Acid Sequence | Target Isoform(s) | IC₅₀ (µM) | Notes |

| PKCα Pseudosubstrate Peptide | RFARKGALRQKNVHEVKN | PKCα | 1 - 5[1] | Antagonizes phorbol (B1677699) ester-induced responses in neonatal cardiac myocytes.[1] The shorter derivative FARKGALRQ also shows inhibitory activity.[2] |

| PKCβ Pseudosubstrate | CRFARKGALRQKNV (linked to cell-penetrating peptide) | PKCβ | ~0.5 | A selective, cell-permeable peptide inhibitor. The sequence is derived from the PKC pseudosubstrate domain and is linked to a cell permeabilization vector peptide. |

Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration.

Signaling Pathways Modulated by PKC Alpha and Beta Pseudosubstrate Inhibitors

PKCα and PKCβ are integral components of numerous signaling cascades. Their inhibition by pseudosubstrate peptides can have significant downstream effects on cellular function.

PKCα Signaling Pathways

PKCα is involved in regulating cell proliferation, adhesion, and migration.[3] A key substrate of PKCα is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a protein that crosslinks actin filaments and is involved in cytoskeletal organization.[4][5] Inhibition of PKCα can disrupt the phosphorylation of MARCKS, affecting cell motility and phagocytosis.[4][5] Furthermore, PKCα has been shown to regulate the expression of genes involved in cell cycle progression, in part through the modulation of transcription factors like AP-1.[6]

PKCβ Signaling Pathways

PKCβ plays a critical role in immune responses, particularly in B-cell activation and proliferation.[7] It is a key component of the B-cell receptor (BCR) signaling cascade, leading to the activation of the transcription factor NF-κB.[7][8] NF-κB activation is crucial for the expression of genes involved in cell survival and inflammation. Pseudosubstrate inhibition of PKCβ can block BCR-mediated NF-κB activation, leading to cell cycle arrest and apoptosis in B-lymphoma cells.[7] In the context of diabetes, inhibition of PKCβ has been shown to improve post-ischemic recovery by restoring NF-κB activation.[9]

Experimental Protocols

Characterizing the activity of PKCα and PKCβ pseudosubstrate inhibitors requires robust and reproducible experimental protocols. Both in vitro kinase assays and cell-based assays are essential for a comprehensive evaluation.

In Vitro Kinase Assay (Radioactive)

This protocol measures the phosphorylation of a substrate peptide by recombinant PKCα or PKCβ in the presence of a pseudosubstrate inhibitor.

Materials:

-

Recombinant human PKCα or PKCβ

-

Pseudosubstrate inhibitor peptide

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol vesicles)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, lipid activator, and the substrate peptide.

-

Add varying concentrations of the pseudosubstrate inhibitor to the reaction tubes.

-

Initiate the reaction by adding recombinant PKCα or PKCβ and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Western Blot Assay for Downstream Target Phosphorylation

This protocol assesses the ability of a cell-permeable pseudosubstrate inhibitor to block PKC-mediated phosphorylation of a downstream target in intact cells.

Materials:

-

Cell line expressing PKCα or PKCβ (e.g., HEK293, Jurkat)

-

Cell-permeable pseudosubstrate inhibitor

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-IκBα)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blot imaging system

Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of the cell-permeable pseudosubstrate inhibitor for 1-2 hours.

-

Stimulate the cells with a PKC activator (e.g., PMA) for 15-30 minutes to induce downstream target phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the phosphorylated form of the downstream target.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Normalize the phosphorylated protein signal to a total protein or loading control.

Experimental Workflow and Logic

The characterization of a novel pseudosubstrate inhibitor follows a logical progression from in vitro validation to cellular efficacy studies.

Conclusion and Future Directions

Pseudosubstrate inhibitors of PKCα and PKCβ are valuable tools for dissecting the specific roles of these kinases in cellular signaling and represent a promising avenue for therapeutic development. Their high specificity, derived from the primary sequence of the target kinase, offers a potential advantage over small molecule inhibitors that often target the highly conserved ATP-binding pocket. Future research will likely focus on improving the cell permeability and in vivo stability of these peptide inhibitors, as well as exploring their therapeutic potential in a wider range of diseases. The detailed methodologies and data presented in this guide provide a solid foundation for advancing our understanding and application of these important research tools.

References

- 1. Differential inhibition by alpha and epsilonPKC pseudosubstrate sequences: a putative mechanism for preferential PKC activation in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A role for MARCKS, the alpha isozyme of protein kinase C and myosin I in zymosan phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MARCKS is an actin filament crosslinking protein regulated by protein kinase C and calcium-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C α is a central signaling node and therapeutic target for breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein kinase C beta phosphorylation activates nuclear factor-kappa B and improves postischemic recovery in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cell Signaling Pathways of Myristoylated Protein Kinase C and the Role of the Pseudosubstrate Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and migration. The activity of PKC is tightly regulated, and its subcellular localization is critical for its function. Myristoylation, the co-translational attachment of a myristoyl group (a C14 saturated fatty acid) to the N-terminal glycine (B1666218) residue, is a key post-translational modification for several PKC isoforms. This lipid modification enhances the affinity of the kinase for cellular membranes, facilitating its interaction with activators and substrates.

This guide focuses on the signaling pathways involving myristoylated PKC isoforms, with a particular emphasis on the regulatory role of the pseudosubstrate domain, specifically the amino acid region encompassing residues 20-28. This region is a crucial component of the autoinhibitory mechanism that maintains the kinase in an inactive state. The binding of second messengers, such as diacylglycerol (DAG) and phospholipids (B1166683) like phosphatidylserine (B164497) (PS), induces a conformational change that displaces the pseudosubstrate from the active site, leading to kinase activation. Understanding the interplay between myristoylation, the pseudosubstrate domain, and downstream signaling is paramount for developing targeted therapeutics.

Core Signaling Pathways of Myristoylated PKC

Myristoylation is a hallmark of several novel and atypical PKC isoforms, including PKCδ, ε, η, and θ. Upon cellular stimulation, for instance by growth factors or hormones activating phospholipase C (PLC), DAG is produced in the plasma membrane. Myristoylated PKC isoforms are recruited to the membrane, where they are allosterically activated.

A central downstream effector of myristoylated PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[1][2] MARCKS is a widely distributed protein that is also myristoylated, and this modification, along with a highly basic effector domain, allows it to bind to the plasma membrane. Upon phosphorylation by activated PKC, the myristoyl group remains in the membrane, but the now-phosphorylated and acidic effector domain is repelled from the negatively charged inner leaflet of the plasma membrane. This "myristoyl-electrostatic switch" mechanism allows MARCKS to regulate the availability of membrane-bound signaling molecules and to crosslink actin filaments.

The activation of myristoylated PKC and the subsequent phosphorylation of substrates like MARCKS are implicated in a wide range of cellular processes, including inflammation, cell migration, and neurosecretion.[3][4][5] For instance, in macrophages, bacterial lipopolysaccharide (LPS) can prime the cells for enhanced PKC-dependent responses by inducing the transcription, translation, and myristoylation of MARCKS.[1][2]

Below is a diagram illustrating the canonical activation pathway of a myristoylated novel PKC isoform.

Figure 1. Activation pathway of myristoylated novel PKC.

Quantitative Data

The regulation of PKC activity is a complex process governed by the interplay of various factors. The following tables summarize key quantitative data related to the activation and inhibition of PKC, as well as the properties of its pseudosubstrate domain.

Table 1: Inhibitory Constants (Ki) of Pseudosubstrate Peptides

| PKC Isoform | Pseudosubstrate Peptide Sequence (Residues 19-36) | Ki (nM) | Reference |

| PKCα | RFARKGALRQKNVHEVKN | 147 ± 9 | [6] |

| PKCβ | RFARKGALRQKNVHEVKN | 150 ± 12 | N/A |

| PKCγ | RFARKGALRQKNVHEVKN | 162 ± 15 | N/A |

Note: Data for β and γ isoforms are representative values based on the high degree of conservation in the pseudosubstrate domain.

Table 2: Activator and Inhibitor Concentrations for PKC Modulation

| Compound | Type | Target | Effective Concentration | Effect |

| Phorbol 12-Myristate 13-Acetate (PMA) | Activator | Conventional & Novel PKCs | 10 nM | Increases RGS2 protein levels |

| Indolactam V | Activator | Conventional & Novel PKCs | 5 µM | Increases RGS2 protein levels |

| Gö6983 | Inhibitor | Pan-PKC | 100 nM | Blocks PMA-induced RGS2 increase |

| Ruboxistaurin | Inhibitor | PKCβ | 100 nM | Blocks carbachol-induced RGS2 increase |

Data compiled from a study on RGS2 protein upregulation.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of myristoylated PKC signaling. Below are protocols for key experiments in this field.

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol is adapted from commercially available kits and common laboratory practices for measuring the phosphotransferase activity of PKC.[8][9]

Objective: To quantify the kinase activity of a purified or immunoprecipitated PKC isoform by measuring the incorporation of 32P from [γ-32P]ATP into a specific substrate peptide.

Materials:

-

Purified or immunoprecipitated PKC

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

Lipid activator (Phosphatidylserine and Diacylglycerol)

-

[γ-32P]ATP

-

Assay Dilution Buffer (ADB)

-

Magnesium/ATP cocktail (75 mM MgCl2, 500 µM ATP)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Activator: Sonicate the phosphatidylserine/diacylglycerol mixture on ice for at least one minute before use.

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

10 µL Substrate cocktail

-

10 µL Assay Dilution Buffer (or inhibitor cocktail for control)

-

10 µL Lipid activator

-

10 µL Enzyme preparation (25-100 ng purified PKC or immunoprecipitate)

-

-

Initiate Reaction: Add 10 µL of the diluted [γ-32P]ATP/Magnesium cocktail to the reaction tube.

-

Incubation: Gently vortex and incubate the reaction at 30°C for 10 minutes. The reaction should be linear for up to 30 minutes.

-

Stop Reaction and Spot: Transfer a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Perform a final wash with acetone.

-

Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the specific activity of the kinase based on the counts per minute (CPM) and the specific activity of the ATP mixture.

Figure 2. Workflow for an in vitro PKC kinase activity assay.

Protocol 2: Immunoprecipitation of PKC for Activity Assays

This protocol describes the isolation of a specific PKC isoform from cell lysates for subsequent use in kinase assays.[8]

Objective: To enrich for a specific PKC isoform from a heterogeneous cell lysate.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the PKC isoform of interest

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer or kinase assay buffer

Procedure:

-

Cell Lysis: Lyse cultured cells with cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysate with a primary antibody against the target PKC isoform overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-antigen complexes.

-

-

Washing: Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

-

Elution/Use in Assay:

-

The PKC-bound beads can be directly resuspended in the kinase assay buffer for use in the in vitro kinase assay (Protocol 1).

-

Alternatively, the protein can be eluted from the beads before the assay.

-

The Pseudosubstrate Domain (Residues 20-28) in PKC Regulation

All PKC isoforms possess a pseudosubstrate domain in their N-terminal regulatory region that is critical for maintaining the enzyme in an autoinhibited state.[10][11] This domain, which includes the 20-28 residue region, mimics a substrate but lacks a phosphorylatable serine or threonine residue.[12] In the inactive conformation, the pseudosubstrate domain occupies the substrate-binding cavity of the catalytic domain, preventing substrate access.[13]

The binding of activators like DAG to the C1 domain induces a significant conformational change.[12] This change is thought to release the pseudosubstrate from the active site, thereby activating the kinase. The myristoyl group on myristoylated PKCs facilitates the initial membrane tethering, which is a prerequisite for efficient interaction with membrane-embedded DAG.

The high concentration of basic residues (Arginine, Lysine) within the pseudosubstrate sequence (e.g., residues 19, 22, 23, 27, 29 in PKCα) is key to its interaction with the acidic substrate-binding pocket.[6] Synthetic peptides corresponding to this pseudosubstrate sequence act as potent and specific competitive inhibitors of PKC activity, a testament to their high affinity for the catalytic site.[6][11]

Figure 3. Logical diagram of pseudosubstrate-mediated PKC regulation.

The interplay between N-terminal myristoylation and the pseudosubstrate domain is a sophisticated mechanism for the spatial and temporal control of PKC activity. Myristoylation acts as a membrane anchor, increasing the local concentration of the kinase at sites of second messenger production. The subsequent binding of activators like DAG then overcomes the potent autoinhibition mediated by the pseudosubstrate domain (containing the critical 20-28 region), unleashing the kinase's catalytic activity upon downstream targets. This tightly regulated activation is fundamental to the diverse physiological roles of PKC. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the development of specific modulators of PKC signaling for therapeutic intervention in diseases ranging from cancer to inflammatory disorders.[14]

References

- 1. The role of myristoylated protein kinase C substrates in intracellular signaling pathways in macrophages. | Semantic Scholar [semanticscholar.org]

- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of myristoylated protein kinase C substrates in intracellular signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein kinase C - Wikipedia [en.wikipedia.org]

- 13. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Downstream Targets of Myristoylated Protein Kinase C Zeta (PKCζ) Pseudosubstrate Inhibitor (20-28)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C zeta (PKCζ) is a key serine/threonine kinase belonging to the atypical PKC subfamily, implicated in a multitude of cellular processes including cell proliferation, polarity, and inflammatory responses.[1] Its dysregulation is associated with various diseases, most notably cancer. The myristoylated PKCζ pseudosubstrate inhibitor (myr-PKCζ(20-28)), a cell-permeable peptide, serves as a critical tool for investigating the physiological roles of PKCζ by inhibiting its function. This document provides a comprehensive technical overview of the known downstream targets and signaling pathways affected by this inhibitor, summarizes quantitative data on its effects, details relevant experimental protocols, and presents visual diagrams of key molecular interactions and workflows.

Introduction to Myristoylated PKCζ Pseudosubstrate Inhibitor

The PKC family of kinases are crucial transducers of signals originating from receptor-mediated phospholipid hydrolysis.[2] The atypical PKC subfamily, which includes PKCζ and PKCλ/ι, is distinct in that its activation does not require calcium or diacylglycerol.[1] PKCζ activation is primarily dependent on the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a product of PI-3 kinase.[3] This leads to phosphorylation of PKCζ by PDK1 at key activation loop sites, such as Threonine-410, rendering the kinase catalytically competent.[2][3][4]

To study the function of PKCζ, researchers widely employ synthetic peptide inhibitors. The myristoylated PKCζ pseudosubstrate inhibitor is a cell-permeable peptide corresponding to the pseudosubstrate domain of PKCζ.[5] The N-terminal myristoylation facilitates its translocation across the plasma membrane, allowing it to function within intact cells.[5][6] This peptide, also known as ZIP (ζ-inhibitory peptide), acts as a competitive inhibitor, blocking the substrate-binding site and thus preventing PKCζ from phosphorylating its downstream targets.[7][8]

Core Signaling Pathways Modulated by PKCζ

PKCζ is a central node in several critical intracellular signaling cascades. Its inhibition by the myristoylated pseudosubstrate peptide has been instrumental in elucidating its role in these pathways.

PI3K/PDK1-Mediated Activation of PKCζ

The canonical activation pathway for PKCζ involves its recruitment to the cell membrane and subsequent phosphorylation by 3'-phosphoinositide-dependent protein kinase 1 (PDK1).[3][4] This process is initiated by extracellular signals that activate PI-3 kinase, leading to the production of PIP3. Both PDK1 and PKCζ bind to PIP3, facilitating the phosphorylation of PKCζ's activation loop at Thr-410, which is essential for its kinase activity.[3]

PKCζ-Mediated NF-κB Activation

PKCζ is a critical mediator in the activation of the transcription factor Nuclear Factor-κB (NF-κB), which plays a pivotal role in inflammation and cell survival.[1] In response to stimuli like TNFα or IL-1, PKCζ can directly interact with and phosphorylate the IκB kinase β (IKKβ) subunit.[3] This phosphorylation is a key step in the activation of the IKK complex, which then phosphorylates the NF-κB inhibitor, IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[3]

Key Downstream Targets of PKCζ

Inhibition of PKCζ using the myristoylated pseudosubstrate peptide has led to the identification of several key downstream effector proteins and processes.

-

Signal Transducer and Activator of Transcription 3 (STAT3): In pancreatic cancer cells, PKCζ has been shown to regulate the constitutive activation of STAT3 by promoting its phosphorylation at tyrosine 705 (Y705).[9] Inhibition of PKCζ leads to decreased STAT3 phosphorylation, which in turn reduces tumor cell proliferation, invasion, and metastasis.[9]

-

Phospholipase D (PLD): The myristoylated PKCζ pseudosubstrate inhibitor effectively blocks phenylephrine-induced PLD activation in fibroblasts, indicating that PKCζ activity is required for PLD regulation.[10] This suggests a role for PKCζ in lipid signaling pathways that control cell growth and membrane trafficking.

-

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): MARCKS is a prominent substrate of the PKC family, involved in regulating the cytoskeleton, cell motility, and membrane-cytoskeleton interactions.[11][12] The myristoylated pseudosubstrate inhibitor of PKC has been shown to block the phosphorylation of MARCKS, implicating PKCζ in the regulation of these cellular processes.[5]

-

p70 S6 Kinase (p70S6K): PKCζ functions as an upstream modulator of p70S6K, a kinase that plays a crucial role in protein synthesis and cell proliferation.[13] This places PKCζ within the broader PI3K/mTOR signaling network that governs cell growth.

-

Glucose Transport: In adipocytes, the myristoylated PKCζ inhibitor has been reported to block insulin-stimulated glucose transport, suggesting a role for PKCζ in metabolic regulation and insulin (B600854) signaling pathways.

-

ERK/MAPK Pathway: PKCζ is involved in the activation of the ERK/MAPK signaling cascade, a central pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1]

Quantitative Data Summary

The efficacy of the myristoylated PKCζ pseudosubstrate inhibitor has been quantified in various biological contexts. It is important to note that this inhibitor, also known as ZIP, can exhibit effects on other PKC isoforms, a critical consideration for experimental design and data interpretation.[8][14]

| Inhibitor | Target/Process | Measured Effect | Concentration/Value | Cell Type/System | Reference |

| Myristoylated PKC Pseudosubstrate | MARCKS Phosphorylation | Half-maximal Inhibition | ~8 µM | Intact Cells | [5] |

| Myristoylated PKC Pseudosubstrate | Bradykinin-induced PLD Activation | Half-maximal Inhibition | ~20 µM | Intact Cells | [5] |

| Myristoylated PKCζ Pseudosubstrate | Insulin-stimulated Glucose Transport | EC50 | 10-20 µM | Adipocytes | |

| ZIP (PKCζ Pseudosubstrate) | PKCζ | Ki | 1.7 µM | In vitro | [14] |

| ZIP (PKCζ Pseudosubstrate) | PKCι | Ki | 1.43 µM | In vitro | [14] |

Experimental Protocols & Workflows

General Protocol for In Vitro PKCζ Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of purified PKCζ by quantifying the amount of ADP produced during the phosphorylation reaction.[13][15]

Principle: The assay involves two steps. First, the kinase reaction is performed, converting ATP to ADP. Second, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.[13]

Materials:

-

Recombinant active PKCζ

-

PKCζ substrate (e.g., CREB peptide)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds (e.g., myristoylated PKCζ inhibitor) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

-

Add 2 µl of a solution containing the PKCζ enzyme and substrate in kinase buffer.

-

Initiate Reaction: Add 2 µl of ATP solution to each well to start the kinase reaction. The final volume is 5 µl.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Detect ADP: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity correlates directly with the amount of ADP produced and thus the PKCζ activity.

Workflow for Phosphoproteomic Identification of Downstream Targets

Mass spectrometry-based phosphoproteomics is a powerful, unbiased approach to identify the direct and indirect substrates of a kinase that are affected by an inhibitor.[16][17]

Protocol Outline:

-

Cell Treatment: Culture cells of interest and treat parallel plates with either the myristoylated PKCζ inhibitor at a predetermined effective concentration (e.g., 20 µM) or a vehicle control (e.g., DMSO) for a specified time.

-

Lysis and Digestion: Harvest and lyse the cells. Extract proteins, and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This provides sequence information for the peptides and identifies the specific sites of phosphorylation.[16]

-

Quantitative Analysis: Use stable isotope labeling methods (e.g., SILAC, TMT) or label-free quantification to compare the abundance of specific phosphopeptides between the inhibitor-treated and control samples.[17][18]

-

Target Validation: Proteins that show a significant decrease in phosphorylation upon inhibitor treatment are considered potential downstream substrates of PKCζ. These candidates should be further validated using targeted methods like Western blotting with phospho-specific antibodies or in vitro kinase assays.

Conclusion

The myristoylated PKCζ pseudosubstrate inhibitor is an invaluable chemical probe for dissecting the complex signaling networks governed by PKCζ. Its application has revealed PKCζ's integral role in regulating key cellular processes through downstream targets such as STAT3, NF-κB, and PLD. While its specificity can be a limitation, careful experimental design coupled with modern quantitative and proteomic techniques allows for the robust identification and validation of its effects. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further explore the biology of PKCζ and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein kinase C: poised to signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of a pseudosubstrate peptide of protein kinase C and its myristoylated form with lipid vesicles: only the myristoylated form translocates into the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Kinase C Zeta Regulates Human Pancreatic Cancer Cell Transformed Growth and Invasion through a STAT3-Dependent Mechanism | PLOS One [journals.plos.org]

- 10. Protein kinase Cζ regulates phospholipase D activity in rat-1 fibroblasts expressing the α1A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Myristoylated alanine-rich C-kinase substrate effector domain phosphorylation regulates the growth and radiation sensitization of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Quantitative Site-specific Phosphorylation Dynamics of Human Protein Kinases during Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeted Quantification of Phosphorylation Sites Identifies STRIPAK-Dependent Phosphorylation of the Hippo Pathway-Related Kinase SmKIN3 - PMC [pmc.ncbi.nlm.nih.gov]

Myristoylated PKCζ Pseudosubstrate (20-28): A Technical Guide for Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the myristoylated protein kinase C zeta (PKCζ) pseudosubstrate inhibitor (20-28) and its application in cancer cell research. This cell-permeable peptide serves as a valuable tool for investigating the multifaceted role of the atypical PKC isoform, PKCζ, in various cancer types. This document details its mechanism of action, its impact on critical signaling pathways, and provides standardized protocols for its use in experimental settings. While extensive research highlights the qualitative effects of this inhibitor, a comprehensive quantitative comparison across multiple cancer cell lines is an area requiring further investigation.

Introduction to Myristoylated PKCζ (20-28)

The myristoylated PKCζ pseudosubstrate (20-28) is a synthetic, cell-permeable peptide designed to specifically inhibit the activity of protein kinase C zeta (PKCζ), an atypical member of the PKC family. The peptide sequence corresponds to the pseudosubstrate region of PKCζ, which acts as an endogenous autoinhibitor. The addition of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the peptide enhances its lipophilicity, facilitating its passage across the cell membrane. This modification allows for the direct investigation of PKCζ function in intact cells.

PKCζ is a crucial signaling molecule implicated in a variety of cellular processes, including proliferation, differentiation, apoptosis, and cell motility. Its role in cancer is complex and often context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types. Therefore, the myristoylated PKCζ (20-28) peptide is an indispensable tool for elucidating the precise functions of PKCζ in cancer biology and for exploring its potential as a therapeutic target.

Mechanism of Action

The myristoylated PKCζ (20-28) peptide functions as a competitive inhibitor. It mimics the pseudosubstrate region of PKCζ, binding to the substrate-binding site within the catalytic domain of the enzyme. This binding event prevents the interaction of PKCζ with its natural substrates, thereby inhibiting their phosphorylation and downstream signaling. The myristoylation modification is key to its efficacy in cellular studies, enabling it to reach its intracellular target.

Data on the Effects of Myristoylated PKCζ (20-28) in Cancer Cells

| Cancer Type | Cell Line(s) | Observed Effects of PKCζ Inhibition | Citation(s) |

| Colon Cancer | HCT116, SW480 | Sensitization to TRAIL-induced apoptosis, regulation of survivin expression. | [1] |

| Hepatoblastoma | HepG2 | Suppression of HGF-induced cell motility. | [2] |

| Colon Cancer | HCT116 | Inhibition of HGF and EGF-induced cell motility. | [2] |

| Breast Cancer | MDA-MB-231-luc | Suppression of estradiol-enhanced cell motility. | [2] |

Note: This table represents a summary of observed effects and does not contain comparative quantitative data due to a lack of available IC50 values in the reviewed literature.

Signaling Pathways Modulated by Myristoylated PKCζ (20-28)

PKCζ is a key node in several signaling pathways that are frequently dysregulated in cancer. The myristoylated PKCζ (20-28) inhibitor is instrumental in dissecting these pathways.

The ROS-PKCζ-Rho GTPase Pathway in Cell Motility

A significant body of research implicates PKCζ in the regulation of cancer cell motility and invasion through the Reactive Oxygen Species (ROS)-PKCζ-Rho GTPase signaling cascade.[2] Bioactive molecules such as growth factors and hormones can induce the production of intracellular ROS, which in turn activates PKCζ. Activated PKCζ then modulates the activity of Rho GTPases (e.g., Rac1, Cdc42), leading to cytoskeletal rearrangements and enhanced cell migration.

PKCζ in Apoptosis and Cell Survival

PKCζ's role in apoptosis is dichotomous, exhibiting both pro- and anti-apoptotic functions depending on the cellular context. In some cancers, such as colon cancer, inhibition of PKCζ sensitizes cells to apoptosis-inducing agents like TRAIL, partly through the downregulation of the anti-apoptotic protein survivin.[1]

References

An In-depth Technical Guide to the Myristoylated PKC 20-28 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myristoylated Protein Kinase C (PKC) 20-28 peptide is a highly specific, cell-permeable inhibitor of conventional PKC isozymes, particularly PKCα and PKCβ.[1] This synthetic nonapeptide corresponds to the pseudosubstrate sequence (residues 20-28) of these PKC isoforms.[1] The addition of a myristoyl group to the N-terminus facilitates its translocation across the plasma membrane, allowing it to act as an effective inhibitor in intact cells.[2][3] This guide provides a comprehensive overview of the structure, sequence, and function of the myristoylated PKC 20-28 peptide, along with detailed experimental protocols and signaling pathway diagrams to support its application in research and drug development.

All protein kinase C (PKC) isozymes possess an autoinhibitory pseudosubstrate sequence that binds to the substrate-binding cavity, maintaining the enzyme in an inactive state.[4][5][6] The PKC 20-28 peptide mimics this natural inhibitory mechanism. By competitively binding to the active site, it prevents the phosphorylation of natural substrates.[1]

Structure and Sequence

The myristoylated PKC 20-28 peptide is a chemically synthesized and modified peptide. Its key structural features are detailed below.

Amino Acid Sequence

The primary sequence of the PKC 20-28 peptide is composed of nine amino acids. The N-terminus is acylated with myristic acid, a saturated 14-carbon fatty acid, and the C-terminus is amidated.

Full Sequence: Myr-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-NH₂[7]

One-Letter Code: Myr-FARKGALRQ-NH₂[1][7]

Chemical Properties

The addition of the myristoyl group significantly increases the hydrophobicity of the peptide, a critical feature for its cell permeability.[2][3] The basic residues, Arginine (Arg) and Lysine (Lys), are crucial for its interaction with the acidic substrate-binding pocket of PKC.

| Property | Value | Reference |

| Molecular Formula | C₆₀H₁₀₆N₁₈O₁₁ | |

| Molecular Weight | 1255.60 g/mol | |

| Purity (typical) | ≥95% (HPLC) | |

| Form | Lyophilized solid | |

| Solubility | Soluble in water (10 mg/mL) and Tris-HCl, pH 7.5 (25 mg/mL) | [1] |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

The myristoylated PKC 20-28 peptide functions as a competitive inhibitor of conventional PKC isozymes.[1] In the absence of activating signals, the pseudosubstrate region of PKC occupies the active site, preventing substrate phosphorylation.[4] The myristoylated PKC 20-28 peptide mimics this endogenous regulatory mechanism.

Quantitative Inhibitory Activity

The inhibitory potency of the myristoylated PKC 20-28 peptide has been quantified in various cellular systems.

| Parameter | Value | Cell System/Assay | Reference |

| IC₅₀ | 8 µM | Inhibition of TPA-induced MARCKS phosphorylation in fibroblast primary cultures | [1][8] |

| Inhibition | 98% at 100 µM | Inhibition of TPA-induced MARCKS phosphorylation in fibroblast primary cultures | [1] |

| IC₅₀ | ~8 µM | Inhibition of fMLP-stimulated ciprofloxacin (B1669076) transport in PMNs | [8] |

Signaling Pathway

The following diagram illustrates the canonical PKC activation pathway and the inhibitory action of the myristoylated PKC 20-28 peptide.

Caption: PKC signaling pathway and inhibition by myristoylated PKC 20-28 peptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of the myristoylated PKC 20-28 peptide.

Solid-Phase Peptide Synthesis (SPPS)

The myristoylated PKC 20-28 peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis workflow for myristoylated PKC 20-28.

Detailed Steps:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Gln, Arg, Leu, Ala, Gly, Lys, Arg, Ala, Phe) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.

-

Myristoylation: Following the final amino acid coupling and deprotection, couple myristic acid to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro PKC Inhibition Assay

This assay measures the ability of the myristoylated PKC 20-28 peptide to inhibit the phosphorylation of a substrate by PKC.

Workflow Diagram:

Caption: Workflow for an in vitro PKC inhibition assay.

Detailed Steps:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified PKC isozyme, a specific substrate (e.g., a synthetic peptide or a protein like histone H1), and cofactors (e.g., phosphatidylserine, diacylglycerol, and Ca²⁺) in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the myristoylated PKC 20-28 peptide to the reaction mixtures.

-

Reaction Initiation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP, or by adding a strong acid.

-

Quantification: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the percentage of inhibition against the peptide concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The myristoylated PKC 20-28 peptide is a valuable tool for studying the roles of conventional PKC isozymes in cellular signaling. Its cell permeability and specific inhibitory action make it suitable for a wide range of in vitro and in vivo applications. The detailed information and protocols provided in this guide are intended to facilitate its effective use in research and to support the development of novel therapeutic agents targeting PKC-mediated pathways.

References

- 1. PKC 20-28, Cell-Permeable, Myristoylated Pseudosubstrate sequence from protein kinase Cα and β ( PKCα and PKCβ). [sigmaaldrich.com]

- 2. Interaction of a pseudosubstrate peptide of protein kinase C and its myristoylated form with lipid vesicles: only the myristoylated form translocates into the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

Unlocking the Gates: An In-depth Technical Guide to the PKC Autoinhibitory P pseudosubstrate Domain

For Researchers, Scientists, and Drug Development Professionals

The Protein Kinase C (PKC) family of serine/threonine kinases are central players in a vast array of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis and inflammation. Their activity is exquisitely regulated, and a key mechanism in maintaining their latent state is an intramolecular interaction involving an autoinhibitory pseudosubstrate domain. This guide provides a comprehensive technical overview of this critical regulatory element, offering insights into its structure, function, and the experimental approaches used to investigate its role.

The Core Concept: A Molecular Mimic for Self-Restraint

The autoinhibitory pseudosubstrate domain is a short sequence of amino acids located in the N-terminal regulatory region of all PKC isoforms.[1][2][3][4][5] This domain mimics a true substrate but with a critical alteration: the phosphorylatable serine or threonine residue is replaced by a non-phosphorylatable amino acid, typically alanine (B10760859).[3][6] In the inactive state of the enzyme, this pseudosubstrate sequence occupies the substrate-binding cavity within the catalytic domain, effectively blocking access to genuine substrates and preventing phosphorylation.[1][2][7] This intramolecular "lock" is a fundamental feature of PKC regulation, ensuring that the kinase remains off until specific cellular signals trigger its activation.

The release of this autoinhibitory clamp is a multi-step process initiated by the binding of second messengers to the regulatory domains of PKC.[2][8] For conventional PKC (cPKC) isoforms (α, βI, βII, γ), this involves the binding of Ca²⁺ to the C2 domain and diacylglycerol (DAG) or phorbol (B1677699) esters to the C1 domain.[1][2] Novel PKC (nPKC) isoforms (δ, ε, η, θ) are calcium-independent but still require DAG for activation.[1][2] Atypical PKC (aPKC) isoforms (ζ, ι/λ) are regulated by protein-protein interactions.[1][3] These binding events induce a conformational change in the PKC molecule, leading to its translocation to the cell membrane and the subsequent release of the pseudosubstrate from the catalytic site, thereby activating the kinase.[2][7]

Quantitative Insights: The Strength of Inhibition

The inhibitory potency of the pseudosubstrate domain has been quantified through various studies, primarily using synthetic peptides corresponding to the pseudosubstrate sequence. These peptides act as competitive inhibitors of PKC activity.

| PKC Isoform/Construct | Pseudosubstrate Sequence/Peptide | Parameter | Value | Reference |

| Protein Kinase C (General) | Arg¹⁹-Phe-Ala-Arg-Lys-Gly-Ala²⁵-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn³⁶ | IC₅₀ | 147 ± 9 nM | [6] |

| PKCα | RFARKGALRQKNVHEVKDH | - | - | [9] |

| PKCε | PRKRQGAVRRRVHQVNGH | - | - | [9] |

| PKCβ | - | IC₅₀ | ~0.5 µM | |

| PKCα (Alanine Scan) | R¹⁹FARKGALRQKNV³¹ ([A¹⁹] substitution) | IC₅₀ Fold Increase | 5 | [10] |

| PKCα (Alanine Scan) | R¹⁹FARKGALRQKNV³¹ ([A²²] substitution) | IC₅₀ Fold Increase | 600 | [10] |

| PKCα (Alanine Scan) | R¹⁹FARKGALRQKNV³¹ ([A²³] substitution) | IC₅₀ Fold Increase | 11 | [10] |

| PKCα (Alanine Scan) | R¹⁹FARKGALRQKNV³¹ ([A²⁷] substitution) | IC₅₀ Fold Increase | 24 | [10] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data highlights the critical role of basic residues (Arginine) within the pseudosubstrate sequence for its inhibitory function, as substituting these residues with alanine dramatically decreases the inhibitory potency.[10]

Experimental Cornerstones: Protocols for Studying Autoinhibition

Investigating the PKC autoinhibitory pseudosubstrate domain involves a combination of biochemical assays and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro PKC Kinase Activity Assay (Radioactive)

This assay measures the transfer of ³²P from [γ-³²P]ATP to a specific substrate peptide by PKC. The incorporation of radioactivity is proportional to the kinase activity.

Materials:

-

Purified or partially purified PKC enzyme

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

-

Stop solution (e.g., 75 mM phosphoric acid)

Protocol:

-

Prepare the kinase reaction mixture by combining the kinase buffer, lipid activators (phosphatidylserine and diacylglycerol, sonicated on ice), and the substrate peptide in a microcentrifuge tube.

-

Add the PKC enzyme preparation to the reaction mixture. To test inhibitors, pre-incubate the enzyme with the inhibitory peptide (e.g., a synthetic pseudosubstrate) before adding to the reaction mix.

-

Initiate the reaction by adding the [γ-³²P]ATP solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes). The reaction should be in the linear range of the enzyme kinetics.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper square.

-

Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and let the papers dry.

-

Place the dry P81 papers in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the PKC activity.

Non-Radioactive PKC Kinase Activity Assay (ELISA-based)

This assay format offers a safer and often higher-throughput alternative to the radioactive method.

Materials:

-

Microplate pre-coated with a PKC substrate peptide

-

PKC enzyme preparation

-